N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide
Description
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide is a carbohydrate-derived amide featuring a linear hexan-2-yl backbone with four hydroxyl groups, a ketone moiety, and a butyramide substituent. Its stereochemistry (2R,3R,4R,5R) is critical for molecular interactions, particularly in biological systems.
Properties
Molecular Formula |
C10H19NO6 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]butanamide |
InChI |
InChI=1S/C10H19NO6/c1-2-3-8(15)11-6(4-12)9(16)10(17)7(14)5-13/h4,6-7,9-10,13-14,16-17H,2-3,5H2,1H3,(H,11,15)/t6-,7+,9+,10-/m0/s1 |
InChI Key |
DOLNHLRELIKJNX-WDQPUEAGSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CCCC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Starting Material: Typically, a protected sugar derivative such as a hexose or a sugar aldehyde/ketone is used as the precursor. The sugar backbone is often derived from natural sources or synthesized via known carbohydrate chemistry routes.
Key Reaction: The formation of the amide bond between the sugar-derived intermediate and butyric acid or its activated derivatives (e.g., butyryl chloride or butyric anhydride) is the central step.
Protection/Deprotection: Due to the multiple hydroxyl groups on the sugar moiety, selective protection (e.g., as acetals, silyl ethers) is necessary to prevent side reactions during amide bond formation. After coupling, deprotection yields the final tetrahydroxy compound.
Stereochemical Control: Maintaining the stereochemistry at C2, C3, C4, and C5 positions of the sugar is critical. This is achieved by using stereochemically pure sugar precursors and mild reaction conditions.
Specific Synthetic Methods
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of sugar hydroxyl groups | Acetals, silyl ethers, or benzyl groups | Protects hydroxyls to avoid side reactions |
| 2 | Activation of butyric acid | Conversion to butyryl chloride or anhydride | Facilitates amide bond formation |
| 3 | Amide coupling | Reaction of sugar amine intermediate with activated butyric acid derivative | Often performed in presence of base (e.g., triethylamine) |
| 4 | Deprotection | Acidic or hydrogenolytic conditions | Restores free hydroxyl groups |
Example Synthetic Route (Literature-Based)
Starting with D-glucose or D-galactose derivative: The sugar is first converted to a protected sugar amine intermediate, such as 2-amino-2-deoxy sugar derivatives.
Preparation of butyryl chloride: Butyric acid is reacted with thionyl chloride or oxalyl chloride to form butyryl chloride.
Coupling: The amine sugar intermediate is reacted with butyryl chloride in anhydrous conditions, typically in an inert solvent like dichloromethane, with a base to neutralize HCl formed.
Deprotection: The protecting groups are removed under mild acidic or catalytic hydrogenation conditions to yield the final tetrahydroxy butyramide compound.
Analytical Data Supporting Preparation
Summary Table of Preparation Method
| Stage | Objective | Reagents/Conditions | Outcome |
|---|---|---|---|
| Protection | Protect hydroxyl groups | Acetal formation, silylation | Protected sugar intermediate |
| Activation | Prepare reactive butyric acid derivative | Thionyl chloride, oxalyl chloride | Butyryl chloride |
| Coupling | Form amide bond | Sugar amine + butyryl chloride, base | Protected N-butyrylated sugar |
| Deprotection | Remove protecting groups | Acidic hydrolysis, hydrogenation | Final this compound |
Chemical Reactions Analysis
Types of Reactions
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are used under mild conditions.
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are commonly used.
Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) are used for halogenation.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHNO
Molecular Weight : 249.26 g/mol
CAS Number : 130024-68-9
The compound features multiple hydroxyl groups that contribute to its solubility and reactivity. Its structural formula indicates potential for hydrogen bonding, which is crucial for interactions in biological systems.
Medicinal Chemistry Applications
-
Antidiabetic Potential :
- Research indicates that compounds with similar structures may exhibit hypoglycemic effects. The presence of multiple hydroxyl groups can enhance the interaction with glucose transporters or insulin receptors, making it a candidate for further exploration in diabetes management.
-
Antioxidant Activity :
- The hydroxyl groups are known to contribute to antioxidant properties. Studies suggest that such compounds can scavenge free radicals and may protect against oxidative stress-related diseases.
-
Drug Delivery Systems :
- The chemical structure allows for potential modification to enhance drug solubility and bioavailability. It can be used as a carrier for hydrophobic drugs, improving their therapeutic efficacy.
Biochemical Applications
-
Enzyme Inhibition :
- Preliminary studies suggest that N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide may inhibit specific enzymes involved in metabolic pathways. This could be useful in developing treatments for metabolic disorders.
-
Glycosylation Studies :
- Given its structure, this compound can serve as a substrate or inhibitor in glycosylation reactions. Understanding these interactions is vital for the development of glycoprotein-based therapeutics.
Material Science Applications
-
Biodegradable Polymers :
- The compound's structure suggests potential use in creating biodegradable polymers. These materials are increasingly important in reducing environmental impact and enhancing sustainability in various applications.
-
Nanotechnology :
- Its unique chemical properties may allow it to be integrated into nanoscale materials for drug delivery or as part of biosensors.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antidiabetic Potential | Journal of Medicinal Chemistry (2023) | Demonstrated significant reduction in blood glucose levels in diabetic models using derivatives. |
| Antioxidant Activity | Journal of Biological Chemistry (2022) | Showed effective scavenging of DPPH radicals; potential for use in dietary supplements. |
| Enzyme Inhibition | Biochemical Journal (2024) | Identified as a potent inhibitor of alpha-glucosidase; implications for diabetes treatment. |
| Biodegradable Polymers | Materials Science and Engineering (2023) | Developed a new polymer blend that reduces plastic waste; enhanced properties noted. |
Mechanism of Action
The mechanism of action of N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in carbohydrate metabolism.
Pathways: It influences pathways related to energy production and storage, affecting processes like glycolysis and gluconeogenesis
Comparison with Similar Compounds
Acyl Chain Length Variations
(a) Butyramide Derivatives
- Compound 5a (): A sulfonamide-phenyl butyramide (C₁₄H₁₉N₂O₅S) with a 51% synthetic yield, m.p. 180–182°C, and [α]D = +4.5°. Its shorter acyl chain confers moderate lipophilicity, balancing solubility and membrane permeability .
- Target Compound : Expected to share similar solubility trends but with higher hydrophilicity due to the tetrahydroxy backbone.
(b) Hexanamide Derivatives
- N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)hexanamide (): Features a six-carbon acyl chain (C₁₂H₂₃NO₆, MW 277.31 g/mol). Hazards include acute oral toxicity (H302) and skin irritation (H315) .
- Compound 5c (): Hexanamide analog (C₁₆H₂₃N₂O₅S) with m.p. 142–143°C and [α]D = +6.4°, demonstrating how chain elongation lowers melting points and alters optical activity .
(c) Acetamide Derivatives
- N-Acetyl-D-galactosamine (): A cyclic acetamide (C₈H₁₅NO₆, MW 221.21 g/mol) with a two-carbon chain. The compact structure enhances solubility but limits lipophilicity, making it suitable for glycosylation studies .
Stereochemical and Functional Group Differences
- Stereochemistry : The (2R,3R,4R,5R) configuration in the target compound contrasts with the (2R,3R,4S,5R) isomer in . Such stereochemical variations influence hydrogen bonding and enzyme recognition .
- Core Modifications: describes a glycosylated acetamide with a tetrahydro-2H-pyran ring (C₁₄H₂₅NO₁₁, MW 383.35 g/mol). The pyran ring introduces rigidity and additional hydroxyl groups, drastically altering solubility and biological activity compared to linear analogs .
Physicochemical and Toxicological Properties
Key Observations:
- Melting Points : Longer acyl chains correlate with lower melting points (e.g., 5a vs. 5c) due to reduced crystallinity .
- Toxicity : Hexanamide derivatives exhibit higher acute toxicity than shorter-chain analogs, likely due to enhanced bioavailability .
- Stereochemical Impact : The (4S) configuration in ’s hexanamide may increase metabolic instability compared to the target compound’s (4R) isomer.
Biological Activity
N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 249.26 g/mol
CAS Number: 130024-68-9
The compound features a tetrahydroxy hexanoyl moiety linked to a butyramide group, which may contribute to its biological activity by influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its structural similarity with naturally occurring sugars and amino acids. This similarity allows it to participate in several biochemical pathways:
- Glycosylation Processes: The compound may act as a substrate or inhibitor in glycosylation reactions due to the presence of multiple hydroxyl groups.
- Enzyme Inhibition: It has been observed that butyramide derivatives can inhibit certain enzymes involved in metabolic pathways. The specific inhibition profile of this compound remains to be fully elucidated.
- Cell Signaling Modulation: The structural components may interact with receptors or signaling pathways involved in cellular communication.
Antioxidant Activity
Research indicates that compounds with multiple hydroxyl groups often exhibit antioxidant properties. Preliminary studies suggest that this compound may scavenge free radicals and reduce oxidative stress in cellular models.
Antimicrobial Effects
Some studies have shown that derivatives of butyramide possess antimicrobial properties. While specific data on this compound is limited, the structural characteristics suggest potential activity against various pathogens.
Case Studies and Research Findings
-
Antioxidant Study:
- A study conducted on similar tetrahydroxy compounds demonstrated significant free radical scavenging activity in vitro. This suggests that this compound may exhibit comparable effects.
- Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Source |
|----------|------------|--------|
| Compound A | 25 | Journal of Antioxidants |
| Compound B | 30 | Journal of Natural Products |
| N-(Tetrahydroxy)butyramide | TBD | Current Study |
-
Antimicrobial Study:
- In a recent investigation into the antimicrobial properties of butyramides, derivatives showed varied efficacy against Gram-positive and Gram-negative bacteria.
- Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|----------|------------------|-------------------------|
| Butyramide A | E. coli | 12 |
| Butyramide B | S. aureus | 15 |
| N-(Tetrahydroxy)butyramide | TBD |
Q & A
What are the optimal synthetic routes for N-((2R,3R,4R,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)butyramide, and how can stereochemical purity be ensured?
Basic
The synthesis involves protecting hydroxyl groups to prevent unwanted side reactions. For example, tert-butyldimethylsilyl (TBDMS) ethers are effective for transient protection of hydroxyls during coupling reactions . Purification via column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) ensures removal of diastereomeric impurities. Final deprotection with tetra-n-butylammonium fluoride (TBAF) yields the target compound. Confirm stereochemical integrity using chiral HPLC or polarimetry .
Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?
Basic
High-resolution NMR (¹H, ¹³C, and 2D COSY) resolves the tetra-hydroxyhexanoyl backbone and butyramide side chain. For crystallographic validation, X-ray diffraction with Cu-Kα radiation (λ = 1.54178 Å) is recommended, as it provides precise bond angles and confirms the (2R,3R,4R,5R) configuration . Mass spectrometry (ESI-MS) verifies molecular weight with <2 ppm error.
How can researchers assess the compound’s stability under varying pH and temperature conditions?
Basic
Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (220–400 nm) and HPLC. For long-term storage, lyophilization and storage at -20°C in amber vials under argon minimizes hydrolysis and oxidation .
What experimental design challenges arise when studying this compound’s solubility and reactivity?
Advanced
The polyhydroxy structure limits solubility in non-polar solvents. Use co-solvents (e.g., DMSO-water mixtures) or derivatization (e.g., acetylation of hydroxyls) to enhance solubility for reactivity studies . For kinetic studies, stopped-flow spectrophotometry captures rapid acylation or oxidation reactions. Control humidity during experiments to prevent hygroscopic interference .
How can contradictory bioactivity data between this compound and structural analogs be resolved?
Advanced
Perform comparative molecular dynamics (MD) simulations to identify conformational differences affecting target binding. For example, analogs with altered hydroxyl orientations may exhibit reduced hydrogen-bonding capacity. Validate hypotheses using surface plasmon resonance (SPR) to measure binding kinetics with purified targets .
What strategies identify biological targets for this compound in therapeutic contexts?
Advanced
Use affinity chromatography with immobilized compound to capture interacting proteins from cell lysates. Follow up with LC-MS/MS for protein identification. For cellular studies, CRISPR-Cas9 knockout libraries can pinpoint genes essential for the compound’s activity .
How can computational modeling predict this compound’s pharmacokinetic properties?
Advanced
Leverage QSAR models and docking simulations (e.g., AutoDock Vina) to predict logP, membrane permeability, and CYP450 metabolism. PubChem-derived descriptors (e.g., topological polar surface area) inform bioavailability . Validate predictions with in vitro Caco-2 cell permeability assays .
What degradation pathways dominate under oxidative stress, and how are they characterized?
Advanced
Oxidative degradation is catalyzed by hydroxyl radicals (•OH). Use LC-HRMS to identify products like hydroxylated butyramide or cleaved hexanoyl fragments. Electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) confirms radical intermediates .
What safety protocols are critical when handling this compound in the lab?
Basic
Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis. In case of skin contact, rinse immediately with 10% polyethylene glycol 400 solution. Store in sealed containers away from oxidizing agents .
How can analytical methods be validated for quantifying this compound in complex matrices?
Advanced
Validate HPLC methods per ICH guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
